4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid is an organic compound that features a pyridine ring substituted with chloro and trifluoromethyl groups
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, are known to be used in the protection of crops from pests . They are also used in the pharmaceutical and veterinary industries . The specific targets can vary depending on the application and the specific derivative of the compound.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
Tfmp derivatives are known to have a wide range of applications in the agrochemical and pharmaceutical industries . The affected pathways and their downstream effects would depend on the specific derivative and its application.
Result of Action
Tfmp derivatives are known to exhibit various biological activities due to the unique properties of the fluorine atom and the pyridine moiety . The specific effects would depend on the derivative and its application.
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling, a reaction often used in the synthesis of such compounds, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action could be influenced by the reaction conditions and the environment in which it is used.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine and butanoic acid derivatives.
Reaction Conditions: The key step involves the formation of an amide bond between the pyridine derivative and the butanoic acid derivative. This is usually achieved through a coupling reaction using reagents such as carbodiimides (e.g., EDCI) and catalysts like DMAP.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base (e.g., sodium hydroxide).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-chloro-5-(trifluoromethyl)pyridine: Known for its potential anti-tumor activity.
3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid: A metabolite of the fungicide fluopyram with phytotoxic properties.
Uniqueness
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O2/c11-7-4-6(10(12,13)14)5-16-9(7)15-3-1-2-8(17)18/h4-5H,1-3H2,(H,15,16)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYZTDVTXHXOKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)NCCCC(=O)O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.